![molecular formula C18H16O B104666 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol CAS No. 91484-81-0](/img/structure/B104666.png)
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol
Overview
Description
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is a chemical compound belonging to the family of aromatic hydrocarbons. It is an intermediate in the synthesis of phenols of Benz[a]anthracene. The molecular formula of this compound is C18H16O, and it has a molecular weight of 248.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves several steps. One common method involves the reduction of Benz[a]anthracene derivatives. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or hydroxylated compounds.
Scientific Research Applications
Toxicology and Carcinogenicity Studies
Research has demonstrated that derivatives of benz[a]anthracene, including 8,9,10,11-tetrahydrobenz[a]anthracen-8-ol, are involved in the metabolic activation of carcinogenic compounds. These studies focus on:
- The formation of diol epoxides which are critical in the initiation of tumorigenesis.
- The mutagenic potential of tetrahydro derivatives compared to their fully aromatic counterparts. For instance, studies indicate that certain epoxides derived from tetrahydrobenz[a]anthracene exhibit enhanced mutagenicity and cytotoxicity when tested in vitro .
Metabolic Pathway Elucidation
The compound serves as a model for understanding the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). It is metabolized into various hydroxylated forms which can be quantified in biological samples such as urine. This aspect is crucial for:
Pharmaceutical Research
This compound is being investigated for its potential therapeutic properties:
- Its structure allows for modifications that may enhance biological activity against cancer cells.
- Preliminary studies suggest that certain derivatives could possess antioxidant properties, providing a basis for further exploration in drug development .
Environmental Science
The compound is also relevant in environmental chemistry:
- It serves as a reference standard for assessing PAH contamination in environmental samples.
- Its persistence and degradation products are studied to understand the ecological impact of PAHs in various ecosystems .
Case Studies
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: A parent compound with similar aromatic structure but without the tetrahydro and hydroxyl groups.
7,8,9,10-Tetrahydrobenzo[a]pyrene: Another tetrahydro derivative with a different substitution pattern.
Uniqueness
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8th position and tetrahydro structure make it a valuable intermediate in synthetic chemistry and a subject of interest in biological research.
Biological Activity
8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol (C18H16O) is a polycyclic aromatic hydrocarbon with significant biological activity. This compound is notable for its unique structure, which includes a hydroxyl group at the 8th position and a tetrahydro configuration that distinguishes it from other related compounds. This article explores various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H16O
- Molecular Weight : 248.32 g/mol
- IUPAC Name : 8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol
- CAS Number : 91484-81-0
Property | Value |
---|---|
Molecular Formula | C18H16O |
Molecular Weight | 248.32 g/mol |
IUPAC Name | 8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol |
CAS Number | 91484-81-0 |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, influencing cellular processes such as gene expression and signal transduction.
- Enzyme Interaction : The compound has been shown to interfere with topoisomerase II activity, which is crucial for DNA replication and repair processes. This interaction may contribute to its antiproliferative effects in cancer cells .
- Cell Growth Inhibition : Studies indicate that this compound can inhibit cell growth under both dark conditions and UVA irradiation. This dual mechanism suggests potential applications in phototherapy .
Biological Activity and Applications
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
The compound has shown promise in cancer research due to its ability to inhibit the proliferation of various cancer cell lines. Its mechanism involves disrupting DNA replication and inducing apoptosis in malignant cells.
Case Study: Inhibition of Cell Growth
A study demonstrated that a derivative of this compound inhibited cell growth significantly when exposed to UVA light as well as in the dark. The mechanism involved covalent binding to thymine residues in DNA and interference with topoisomerase II .
Potential Therapeutic Applications
Given its unique properties and mechanisms:
- Cancer Treatment : Ongoing research aims to explore its effectiveness as a chemotherapeutic agent.
- Photodynamic Therapy : Its ability to act under light exposure positions it as a candidate for photodynamic therapy applications.
Toxicological Profile
While exploring its therapeutic potential, it is also essential to consider the toxicological aspects:
- Health Effects : Research indicates potential acute and chronic health effects associated with exposure to similar polycyclic aromatic hydrocarbons (PAHs), including immunotoxicity and reproductive toxicity .
Table 2: Toxicological Effects Associated with PAHs
Effect Type | Description |
---|---|
Acute Effects | Respiratory issues and skin irritation |
Chronic Effects | Carcinogenicity and reproductive toxicity |
Immunological Effects | Potential suppression of immune function |
Properties
IUPAC Name |
8,9,10,11-tetrahydrobenzo[a]anthracen-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,18-19H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABMXEDBTTWQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C3C(=C2)C=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919706 | |
Record name | 8,9,10,11-Tetrahydrotetraphen-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91484-81-0 | |
Record name | 8,9,10,11-Tetrahydrobenzo(b)phenanthren-8-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091484810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9,10,11-Tetrahydrotetraphen-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20919706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.